2-[(4-Cyanophenyl)methoxy]acetic acid 2-[(4-Cyanophenyl)methoxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 1361125-90-7
VCID: VC5413678
InChI: InChI=1S/C10H9NO3/c11-5-8-1-3-9(4-2-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13)
SMILES: C1=CC(=CC=C1COCC(=O)O)C#N
Molecular Formula: C10H9NO3
Molecular Weight: 191.186

2-[(4-Cyanophenyl)methoxy]acetic acid

CAS No.: 1361125-90-7

Cat. No.: VC5413678

Molecular Formula: C10H9NO3

Molecular Weight: 191.186

* For research use only. Not for human or veterinary use.

2-[(4-Cyanophenyl)methoxy]acetic acid - 1361125-90-7

Specification

CAS No. 1361125-90-7
Molecular Formula C10H9NO3
Molecular Weight 191.186
IUPAC Name 2-[(4-cyanophenyl)methoxy]acetic acid
Standard InChI InChI=1S/C10H9NO3/c11-5-8-1-3-9(4-2-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13)
Standard InChI Key UAYRPOZAVYTVTP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COCC(=O)O)C#N

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound features a central benzene ring substituted with a cyano group (–CN) at the 4-position, connected to a methoxyacetic acid group (–OCH2_2COOH) via a methylene bridge. The SMILES notation is C1=CC(=CC=C1COCC(=O)O)C#N, and the InChI key is UAYRPOZAVYTVTP-UHFFFAOYSA-N . The planar phenyl ring and electron-withdrawing cyano group influence its electronic distribution, enhancing reactivity in nucleophilic substitutions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3}
Molecular Weight191.19 g/mol
XLogP31.03
Topological Polar Surface64.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) studies of structurally analogous compounds (e.g., 2-(4-cyanophenylamino)acetic acid) reveal:

  • FT-IR: Strong absorption at 2,240 cm1^{-1} (C≡N stretch) and 1,710 cm1^{-1} (C=O of carboxylic acid) .

  • 1^1H NMR: Signals at δ 3.8–4.2 ppm (methylene protons –OCH2_2–) and δ 7.6–8.0 ppm (aromatic protons) .

  • UV-Vis: λmax\lambda_{\text{max}} ≈ 270 nm due to π→π* transitions in the aromatic system .

Synthesis and Optimization

Conventional Routes

The synthesis typically involves nucleophilic substitution or ester hydrolysis:

Route 1: Alkylation of 4-Cyanobenzyl Bromide

  • Reagents: 4-Cyanobenzyl bromide, glycolic acid, base (K2_2CO3_3).

  • Conditions: Reflux in acetone (12 h, 60°C) .

  • Yield: ~70–80% after recrystallization .

Route 2: Hydrolysis of Methyl Ester Precursor

  • Starting Material: Methyl 2-[(4-cyanophenyl)methoxy]acetate.

  • Reagents: LiOH·H2_2O in THF/water (1:1) .

  • Conditions: 55°C, 12 h; acidification to pH 2–3 with HCl .

  • Yield: 77% .

Table 2: Synthesis Optimization Parameters

ParameterRoute 1Route 2
Temperature60°C55°C
SolventAcetoneTHF/Water
CatalystK2_2CO3_3LiOH·H2_2O
PurificationRecrystallizationFiltration

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (0.1–0.2 mg/mL) .

  • Stability: Stable under ambient conditions but prone to hydrolysis in strong acidic/basic media .

Predicted ADME Properties

  • GI Absorption: High (per QSAR models) .

  • Blood-Brain Barrier Permeation: Likely due to moderate LogP (~1.03) .

  • CYP450 Inhibition: Low affinity for CYP1A2, 2C9, 2C19, 2D6, and 3A4 .

Biological Activity and Applications

Enzyme Inhibition

Derivatives of 2-[(4-cyanophenyl)methoxy]acetic acid exhibit inhibitory activity against lysine-specific demethylase 1 (LSD1), a therapeutic target in oncology . Docking studies suggest the cyano group forms hydrogen bonds with Lys661 in the LSD1 active site .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Skin irritation)Use protective gloves
H319 (Eye irritation)Wear safety goggles
H332 (Harmful if inhaled)Use in ventilated areas

Future Directions

  • Structure-Activity Relationships: Systematic modification of the methoxy and cyano groups to enhance LSD1 inhibition .

  • Prodrug Development: Esterification to improve bioavailability .

  • Materials Science: Integration into polymers for optoelectronic devices .

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